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Compound of Interest

Methyl 3-aminopropanoate
Compound Name:
hydrochloride

Cat. No.: B555160

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for Methyl 3-
aminopropanoate hydrochloride (CsH10CINO2; MW: 139.58 g/mol ). Detailed analyses of
Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (*3C
NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are
presented. This document includes detailed experimental protocols for obtaining each
spectrum and a logical workflow for the spectral characterization of the compound, visualized
using a Graphviz diagram. The presented data is crucial for the unambiguous identification and
quality control of Methyl 3-aminopropanoate hydrochloride in research and drug
development settings.

Chemical Structure
IUPAC Name: methyl 3-aminopropanoate;hydrochloride[1]
Chemical Formula: C4H10CINO2

Molecular Weight: 139.58 g/mol [1]

Structure:
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Spectral Data

The following sections summarize the key spectral data for Methyl 3-aminopropanoate
hydrochloride.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy is a powerful technique for elucidating the proton environment in a
molecule. The spectrum of Methyl 3-aminopropanoate hydrochloride exhibits distinct signals
corresponding to the different types of protons present.

Chemical Shift

Signal Multiplicity Integration Assignment
(3) ppm

1 ~8.27 broad singlet 3H -NHs*

2 ~3.77 singlet 3H -OCHs

3 ~3.39 triplet 2H -CHz2-NHs*

4 ~2.95 triplet 2H -C(=0)-CHa-

Note: Chemical shifts are reported based on data obtained in Chloroform-d (CDClIs) at 500
MHz.[2] The broadness of the amine protons is due to quadrupole broadening and exchange
with the solvent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Signal Chemical Shift (d) ppm Assignment
1 ~171 -C=0

2 ~52 -OCHs

3 ~35 -CH2-NHs*

4 ~32 -C(=0)-CH-
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Note: Approximate chemical shifts are based on typical values for similar functional groups and
require experimental verification for this specific compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Wavenumber (cm—?) Intensity Assignment

N-H stretch (from -NHs™*), O-H

~3400-2800 Strong, Broad stretch (if moisture is present)
~2950 Medium C-H stretch (aliphatic)

~1740 Strong C=0 stretch (ester)

~1580 Medium N-H bend (amine salt)

~1250 Strong C-O stretch (ester)

Note: These are characteristic absorption bands. The spectrum for a specific sample should be
acquired for precise peak positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues.

m/z Relative Intensity (%) Assighment

[M+H]* (protonated molecule

104.07 High

of the free base)
74.06 Medium [M-OCHs]*
59.04 High [COOCHs]*

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the
free base (Methyl 3-aminopropanoate) after loss of HCI. The values presented are predicted for
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the free base.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy (*H and **C)

o Sample Preparation:
o Accurately weigh 10-20 mg of Methyl 3-aminopropanoate hydrochloride.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
Deuterated Chloroform (CDCIs), Deuterated Dimethyl Sulfoxide (DMSO-de), or Deuterium
Oxide (D20)) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

e Instrumentation and Data Acquisition:
o Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o 1H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.
o 1B3C NMR Parameters:
» Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

» Spectral Width: 0-200 ppm.
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» Number of Scans: 1024 or more scans may be required due to the low natural
abundance of 13C.

» Relaxation Delay: 2-5 seconds.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H NMR spectrum.

FTIR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of Methyl 3-aminopropanoate hydrochloride with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
 Instrumentation and Data Acquisition:

o Instrument: A Fourier-Transform Infrared Spectrometer.

o

Scan Range: 4000-400 cm~2,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32 scans.

[¢]

[e]

A background spectrum of the empty sample compartment or a pure KBr pellet should be
recorded and automatically subtracted from the sample spectrum.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b555160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Analysis:

o Identify the major absorption bands and assign them to the corresponding functional
groups.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of Methyl 3-aminopropanoate hydrochloride (approximately 1
mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

e Instrumentation and Data Acquisition:

o Instrument: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI).

o lonization Mode: Positive ion mode is typically used for amines.

o Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-200).

o The sample solution is introduced into the ion source via direct infusion or through a liquid
chromatography system.

o Data Analysis:
o ldentify the molecular ion peak ([M+H]* for the free base).

o Analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the comprehensive spectral
characterization of Methyl 3-aminopropanoate hydrochloride.
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Spectral Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Methyl 3-aminopropanoate hydrochloride | C4H10CINO2 | CID 2734767 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2.rsc.org [rsc.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b555160?utm_src=pdf-body-img
https://www.benchchem.com/product/b555160?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2734767
https://pubchem.ncbi.nlm.nih.gov/compound/2734767
https://www.rsc.org/suppdata/d2/dt/d2dt00093h/d2dt00093h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Methyl 3-
aminopropanoate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555160#spectral-data-of-methyl-3-aminopropanoate-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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